molecular formula C12H24N2O2 B582073 2-n-boc-amino-2-cyclopentyl-ethylamine CAS No. 936497-76-6

2-n-boc-amino-2-cyclopentyl-ethylamine

Cat. No.: B582073
CAS No.: 936497-76-6
M. Wt: 228.336
InChI Key: GFKASSGUZFUGPA-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as N-Boc-ethylenediamine . The compound is used in various applications, including as a reagent in chemical reactions .


Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” can be represented by the linear formula (CH3)3COCONHCH2CH2NH2 . The InChI code for this compound is 1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3, (H,9,10) .


Chemical Reactions Analysis

Carbamates, including “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also undergo deprotection reactions under acidic conditions, resulting in the formation of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” include a molecular weight of 200.28 and a storage temperature of 2-8°C . The compound is a solid at room temperature .

Scientific Research Applications

Environmental Occurrence and Fate

Recent research has highlighted the environmental occurrence and fate of compounds structurally related to tert-Butyl (2-amino-1-cyclopentylethyl)carbamate, focusing on their impact on environmental pollution and human exposure. For example, synthetic phenolic antioxidants, which share some structural similarities, have been extensively studied for their presence in environmental matrices and potential toxicity effects, including endocrine-disrupting effects and possible carcinogenicity (Runzeng Liu & S. Mabury, 2020). This research underscores the importance of understanding the environmental behavior of such compounds to mitigate their adverse effects.

Biodegradation and Environmental Remediation

Studies on the biodegradation and fate of related ethers, such as ethyl tert-butyl ether (ETBE), in soil and groundwater have revealed that microorganisms can degrade these compounds under aerobic conditions. This process involves the hydroxylation of the ethoxy carbon, leading to the formation of several intermediates, and indicates the potential for environmental remediation of related compounds through biodegradation (S. Thornton et al., 2020).

Synthesis and Applications in Chemistry

The use of tert-Butyl (2-amino-1-cyclopentylethyl)carbamate in synthetic chemistry, particularly in the synthesis of N-heterocycles via sulfinimines, showcases its utility in creating structurally diverse compounds. This methodology has been applied to synthesize piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in the development of natural products and therapeutic agents (R. Philip et al., 2020).

Toxicological Effects and Safety

Understanding the toxicological effects of related carbamate insecticides, such as aldicarb, provides insight into the safety and environmental impact of tert-Butyl (2-amino-1-cyclopentylethyl)carbamate. Aldicarb's primary mechanism of toxic action is cholinesterase inhibition, with rapid metabolism and excretion in mammals, indicating a potential for acute toxicity but not known to cause long-term health effects (J. Risher et al., 1987).

Mechanism of Action

The carbamate group in “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” can make specific drug-target interactions . The carbamate functionality can modulate inter- and intramolecular interactions with target enzymes or receptors .

Safety and Hazards

The safety data sheet for “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound may cause skin irritation, eye damage, and may be harmful if inhaled .

Future Directions

The future directions for “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” could involve its use in the design of new drugs and prodrugs . Its carbamate group can be manipulated to achieve first-pass and systemic hydrolytic stability, making it a promising candidate for prodrug design . Additionally, its ability to modulate interactions with target enzymes or receptors could be exploited in drug design .

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKASSGUZFUGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674199
Record name tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-76-6
Record name tert-Butyl (2-amino-1-cyclopentylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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